![molecular formula C19H14O4 B14195201 7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-13-7](/img/structure/B14195201.png)
7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole typically involves the Fischer indole synthesis. This method includes the reaction of acetophenone and phenylhydrazine in the presence of an acid, such as methanesulfonic acid, under reflux conditions . The reaction proceeds through the formation of acetophenone phenylhydrazone, which then undergoes cyclization to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve the heteroannulation of 2-haloaniline derivatives and phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes . This method is advantageous due to its efficiency and the high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole involves its interaction with specific molecular targets and pathways. As a SERM, it binds to estrogen receptors, modulating their activity and influencing gene expression . This modulation can lead to various biological effects, including the inhibition of cancer cell proliferation and the regulation of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zindoxifene: Another SERM with a similar indole structure.
Bazedoxifene: A SERM used in the treatment of osteoporosis.
Pipendoxifene: A nonsteroidal estrogen with a related structure.
Uniqueness
2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole is unique due to its highly substituted indole structure, which provides it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
922503-13-7 |
|---|---|
Molekularformel |
C19H14O4 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
7-methoxy-1-methyl-3-phenylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C19H14O4/c1-11-16-14-9-8-13(21-2)10-15(14)23-19(20)17(16)18(22-11)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI-Schlüssel |
TUAKBZPPCIJKPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C=C(C=C3)OC)OC(=O)C2=C(O1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phosphane](/img/structure/B14195125.png)
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B14195129.png)
![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)

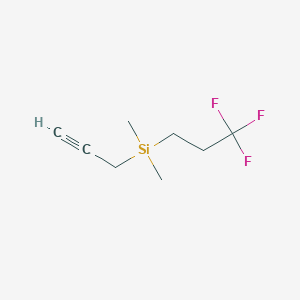
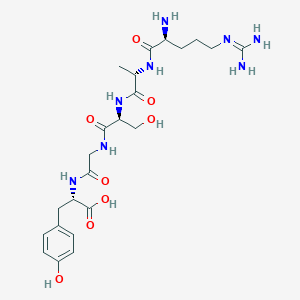
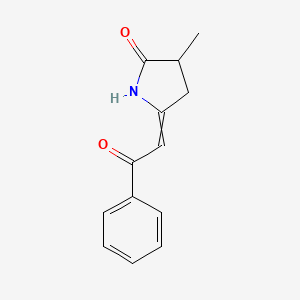
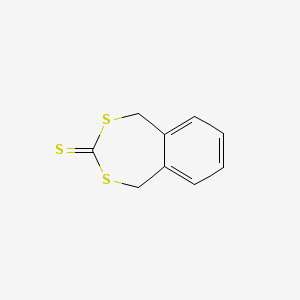

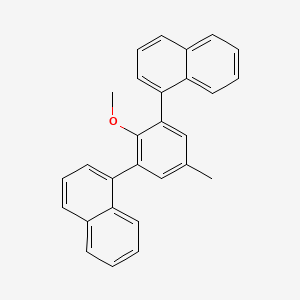
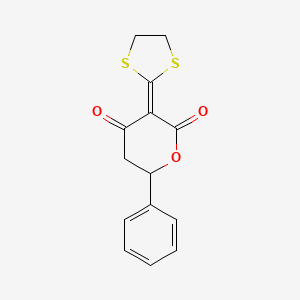
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
